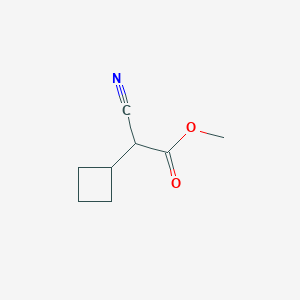![molecular formula C8H4FN3 B1459925 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260385-63-4](/img/structure/B1459925.png)
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Vue d'ensemble
Description
“6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is a chemical compound with the linear formula C8H5FN2O . It has a molecular weight of 164.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5FN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Heterocyclic Compounds in Kinase Inhibition
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a compound that belongs to the class of heterocyclic compounds, a group extensively explored for the design of kinase inhibitors. Heterocycles like pyrazolo[3,4-b]pyridine, sharing similarity with pyrrolo[2,3-b]pyridine, have shown versatility in interacting with kinases through multiple binding modes. This scaffold is pivotal in kinase inhibitor design due to its ability to form hydrogen bonds and other key interactions within the kinase pocket, offering potency and selectivity. Its utility spans a wide range of kinase targets, evidenced by numerous patents from various companies and universities, highlighting its importance in therapeutic research and development (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
Pyrrolidine, another nitrogen-containing heterocycle, demonstrates the significance of such scaffolds in medicinal chemistry, including their derivatives like pyrrolizines and pyrrolidine-2,5-diones. These compounds are key in developing treatments for human diseases, leveraging their stereochemistry and the ability to cover three-dimensional space efficiently. The pyrrolidine ring, due to its sp3-hybridization and pseudorotation, enables effective pharmacophore exploration, contributing to the stereochemistry of molecules and enhancing drug candidates' biological profiles. This underlines the broader relevance of heterocyclic compounds in drug discovery, offering insights into designing new compounds with varied biological activities (Li Petri et al., 2021).
Fluorinated Compounds in Environmental Safety
Fluorinated alternatives to persistent organic pollutants (POPs), such as per- and polyfluoroalkyl substances (PFASs), have been investigated for their environmental impact and potential as safer alternatives. These novel fluorinated compounds, including alternatives like hexafluoropropylene oxide dimer acid (HFPO-DA), are dominant pollutants and pose systemic multiple organ toxicities. Despite their intended role as safer replacements, these fluorinated alternatives exhibit comparable or even more serious potential toxicity than legacy PFASs, necessitating further toxicological studies. This highlights the environmental and health risks associated with certain fluorinated compounds, underscoring the need for careful assessment and development of truly safe alternatives (Wang et al., 2019).
Safety and Hazards
The safety information for “6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMCIEBXLSALHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

